N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide
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Overview
Description
N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide is an organic compound characterized by the presence of bromine, phenyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide typically involves the reaction of 3-bromophenylamine with 4-(ethylthio)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)acetamide: Lacks the ethylthio group, resulting in different chemical properties and reactivity.
N-(4-ethylthio)phenylacetamide:
4-bromoacetanilide: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
N-(3-bromophenyl)-2-(4-(ethylthio)phenyl)acetamide is unique due to the presence of both bromine and ethylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
919751-93-2 |
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Molecular Formula |
C16H16BrNOS |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(4-ethylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNOS/c1-2-20-15-8-6-12(7-9-15)10-16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
SWZDOTDCKAMJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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